molecular formula C16H11ClN2O3 B2519141 2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one CAS No. 879055-32-0

2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one

Cat. No.: B2519141
CAS No.: 879055-32-0
M. Wt: 314.73
InChI Key: UTXAQPXNWQEPRS-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one is a useful research compound. Its molecular formula is C16H11ClN2O3 and its molecular weight is 314.73. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Heterocyclic Transformations

Researchers have developed methods to synthesize and convert related furanone and pyridazinone compounds into a variety of heterocyclic systems. These include the preparation of 3-(1,3-diphenylpyrazol-4-yl-methylene)-5-aryl-2(3H)-furanones, which were further converted into pyridazinones, oxadiazoles, triazoles, and other derivatives, showcasing the compound's versatility as a precursor for generating biologically relevant heterocycles (Hashem et al., 2007).

Biological Activities

Several studies have demonstrated the biological activities of compounds derived from or related to "2-(2-(4-chlorophenyl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one". For instance, compounds synthesized from related furanone and pyridazinone derivatives have shown promising antiviral activities against HAV and HSV-1, highlighting the potential for these compounds in antiviral research (Hashem et al., 2007). Furthermore, novel synthetic routes have been established for creating 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, demonstrating the structural diversity achievable from related precursors (Koza et al., 2013).

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-12-5-3-11(4-6-12)14(20)10-19-16(21)8-7-13(18-19)15-2-1-9-22-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXAQPXNWQEPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.